Deoxythymidine-5'-triphosphate sodium hydrate

DNA Polymerase Kinetics Enzymology Substrate Specificity

Routine dTTP free acid requires pH adjustment and shows variable stability, complicating high-throughput workflows. Deoxythymidine-5'-triphosphate sodium hydrate eliminates this burden as a pre-neutralized (pH 7-9), water-soluble solid. - **Measurable Stability:** 3 years at -20°C (powder); 6 months at -80°C (solution). - **Assured Purity:** ≥99.5% HPLC-verified, free of dNTP cross-contaminants for fidelity assays. - **Logistical Value:** Ambient shipping tolerance; reduces cold-chain costs for routine PCR & sequencing.

Molecular Formula C10H19N2NaO15P3
Molecular Weight 523.17 g/mol
Cat. No. B15574703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxythymidine-5'-triphosphate sodium hydrate
Molecular FormulaC10H19N2NaO15P3
Molecular Weight523.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H17N2O14P3.Na.H2O/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;1H2/t6-,7+,8+;;/m0../s1
InChIKeyLVTVMJOSZBICNH-ZJWYQBPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dTTP Sodium Hydrate Overview


Deoxythymidine-5′-triphosphate sodium hydrate (dTTP sodium hydrate; CAS: 18423-43-3) is the trisodium salt dihydrate formulation of 2′-deoxythymidine-5′-triphosphate . It is one of the four canonical deoxynucleoside triphosphates (dNTPs), alongside dATP, dCTP, and dGTP, serving as the essential thymidine (T) building block for DNA polymerases and reverse transcriptases during DNA synthesis . The sodium hydrate formulation provides enhanced aqueous solubility and handling characteristics compared to the free acid form. Primary scientific comparators include dUTP (as a common substitute and potential misincorporation substrate), the other canonical dNTPs (dATP, dCTP, dGTP) for balanced dNTP pool studies, dideoxythymidine triphosphate (ddTTP) for sequencing applications, and various dTTP analogues used in specialized molecular biology or antiviral research contexts .

Workflow DNA polymerase and reverse transcriptase kinetic studies
Format Pre-neutralized sodium salt hydrate, ready for aqueous solution preparation
Selection Template-dependent incorporation studies requiring canonical thymidine substrate

Why dTTP Sodium Hydrate Cannot Be Substituted


Although dTTP is structurally similar to other dNTPs and can be substituted by dUTP in certain PCR applications [1], generic substitution in quantitative or mechanistic studies introduces significant experimental artifacts. dTTP possesses unique kinetic and specificity parameters that are not shared by its analogs. For instance, DNA polymerase γ exhibits a ~3-fold lower Michaelis-Menten constant (Km) for dTTP compared to dUTP, indicating a higher binding affinity that directly impacts incorporation rates under competitive conditions [2]. Furthermore, substituting dTTP with dUTP alters the DNA replication landscape, leading to uracil misincorporation that can compromise genomic integrity and confound fidelity measurements [3]. Consequently, for applications requiring precise quantitative assessment of DNA synthesis kinetics, polymerase fidelity profiling, or accurate dNTP pool homeostasis studies, the use of authentic dTTP is scientifically non-negotiable.

! Non-salt or free-acid forms may shift stability profiles; reported powder and solution shelf-life parameters are specific to sodium salt hydrate formulation.
! Alternative dNTPs cannot substitute: T4 DNA polymerase shows template-dependent Km differences exceeding 250-fold between dTTP and dCTP.
! Structural analogs (d4TTP, AZTTP, dFTP) differ in catalytic efficiency and inhibitory Ki; procurement for inhibitor studies requires specific nucleotide identity.

Quantitative Evidence for dTTP Sodium Hydrate


dTTP Km Selectivity in T4 DNA Polymerase

Porcine liver DNA polymerase γ demonstrates a clear kinetic preference for dTTP over dUTP. In standard reactions with saturating substrate concentrations, the polymerization rate is faster with dTTP. More critically, in competitive assays with equal molar concentrations of both substrates, approximately 3-times more thymine (dTMP) is incorporated into DNA than uracil (dUMP) [1]. This preferential incorporation is consistent with the observed Michaelis-Menten constant (Km), which is about 3-fold lower for dTTP (0.4 µM) compared to dUTP (1.1 µM) [1]. The maximum velocity (Vmax) for both substrates, however, remains very similar [1].

dTTP Km in T4 DNA Pol
Head-to-head
Apparent Km (poly(dA)·poly(dT))
dTTP: 6 μM
dTTP vs dCTP: 1,600 μM 266-fold lower
Template-context-dependent kinetic advantage supports homopolymeric assay design.
Substitution with dCTP would require impractically high concentrations for equivalent incorporation.
DNA Polymerase Kinetics Enzymology Substrate Specificity

HIV-1 RT Discrimination: dTTP vs d4TTP

When dUTP is used as a substitute for dTTP, archaebacterial DNA polymerases exhibit a significant reduction in reaction velocity. Specifically, the rate of DNA synthesis is reduced by approximately 40% when dUTP is used in place of dTTP [1]. This inhibition is not merely competitive; it reflects a fundamental kinetic barrier to dUTP incorporation by these polymerases.

HIV-1 RT: dTTP vs d4TTP
Head-to-head
Catalytic efficiency (kpol/Kd)
dTTP: 1.47 μM⁻¹·s⁻¹
dTTP vs d4TTP: 0.33 μM⁻¹·s⁻¹ 4.5-fold selectivity
Supports dTTP/d4TTP ratio quantification in antiviral research contexts.
Discrimination occurs at both binding (Kd) and catalytic (kpol) steps.
Extremophile Enzymology PCR Optimization Archaeal DNA Polymerases

dTTP vs AZTTP Kinetics in HIV-1 RT

Commercially available dTTP sodium hydrate is offered in varying purity grades that directly correlate with experimental reliability. Standard bulk powder formulations may have a purity specification of ≥96% [1]. In contrast, specialized PCR-grade dTTP sodium salt solutions are certified to a higher purity standard of ≥99% as determined by HPLC [2]. This 3% purity delta translates to a significant reduction in potential contaminants (e.g., dNDP, dNMP, or other nucleotides) that could otherwise inhibit polymerase activity, alter reaction kinetics, or reduce amplification fidelity.

HIV-1 RT: dTTP vs AZTTP
Head-to-head
Steady-state Km / Inhibitory Ki
dTTP Km: 5–10 μM
AZTTP Ki: 35 nM (competitive) ~140–285x lower
Reported competitive inhibition context for AZT mechanism-of-action studies.
Requires high-purity dTTP to prevent cross-contamination in calibration curves.
Molecular Biology Reagents Quality Control PCR

Sodium Salt Hydrate Formulation Stability

The substrate specificity of DNA polymerases for dTTP is not shared equally by all thymidine analogues. Herpes simplex virus type 2 (HSV-2)-encoded DNA polymerase exhibits a higher affinity for dTTP compared to host cell DNA polymerase β [1]. Furthermore, while many 5-substituted deoxyuridine triphosphate analogues can serve as substrates, they do so with varying efficiencies that are not equivalent to dTTP. The ability of modified substrates like dihydrothymidine triphosphate (DHdTTP) and thymidine glycol triphosphate (dTTP-GLY) to undergo polymerase-catalyzed turnover is also distinct; for instance, E. coli DNA polymerase I can utilize DHdTTP but not dTTP-GLY, and neither is a substrate for T4 DNA polymerase or AMV reverse transcriptase [2].

Sodium Salt Hydrate Stability
Supplier data
Storage stability duration
Powder: -20°C/3 yr, 4°C/2 yr
Solution: -80°C/6 mo, -20°C/1 mo
Stability parameters inform procurement quantity and single-use aliquot planning.
Freeze-thaw cycles promote degradation; vendor-specified data to verify.
Antiviral Research Nucleoside Analog Incorporation DNA Polymerase Specificity

dTTP Sodium Hydrate Application Scenarios


HIV-1 RT Inhibitor Screening & dTTP Pool Quantification

For any study involving the quantitative measurement of DNA polymerase kinetics (Km, Vmax, Ki), dTTP sodium hydrate is the essential substrate. The evidence clearly demonstrates that dUTP, a common analog, is incorporated at a rate ~3-fold lower by DNA polymerase γ in competitive conditions and reduces the synthesis rate of archaeal polymerases by ~40% [1][2]. Using dUTP would introduce a substantial and quantifiable error into kinetic calculations, invalidating comparisons with canonical dTTP-dependent rates [3]. This is particularly critical when studying the mechanisms of polymerase fidelity or the inhibitory effects of nucleotide analogs.

Homopolymeric Template and TdT Assays

For quantitative PCR (qPCR) and next-generation sequencing (NGS) library preparation, the selection of high-purity (≥99%) PCR-grade dTTP sodium salt solution is non-negotiable. The quantifiable difference of ≥3% higher purity over standard bulk dTTP powder directly correlates with reduced lot-to-lot variability and lower levels of polymerase-inhibiting contaminants . This ensures robust amplification efficiency and high-fidelity synthesis, which are paramount for generating reliable, publication-ready data [4].

DNA Polymerase Fidelity and Misincorporation Assays

Studies focused on cellular dNTP pool imbalances, such as those investigating the role of dTTP/dCTP balance in genomic instability, require the use of authentic dTTP as an analytical standard. The literature clearly establishes that dysregulation of this specific balance leads to a two-fold increase in mutation rates [5]. Substituting dTTP with another nucleotide or analog for in vitro reconstitution of this system would fundamentally alter the biological system being modeled and render the results physiologically irrelevant.

Standard PCR and Sequencing Reagents

In X-ray crystallography studies aimed at determining the precise binding mode of thymidine nucleotides to proteins, dTTP sodium hydrate is the authentic ligand. Its structure and binding geometry have been extensively characterized, with over 192 entries in the Protein Data Bank (PDB) featuring thymidine-5′-triphosphate as a standalone ligand [6]. Using an analog like dUTP would introduce different hydrogen-bonding patterns and steric interactions, potentially leading to non-native or artifactual binding poses that do not reflect true biological interactions [6].

Application
Selection Property
Validation Focus
HIV-1 RT inhibitor screening & dTTP pool quantification
Purity specification and analog-free identity
Calibration curve linearity and AZTTP/d4TTP ratio accuracy
Homopolymeric template and TdT assays
Pre-neutralized sodium salt hydrate formulation
Template-dependent Km context and buffer preparation reproducibility
DNA polymerase fidelity and misincorporation assays
High-purity grade with verified dNTP contamination limits
Misincorporation rate sensitivity and single-use aliquot stability
Standard PCR and sequencing reagents
Ambient shipping stability and long-term powder shelf life
Cold-chain logistics reduction and master mix preparation consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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